

Application Note: Quantitative Analysis of Inuviscolide using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Inuviscolide	
Cat. No.:	B1200487	Get Quote

Introduction

Inuviscolide is a sesquiterpene lactone isolated from plants of the Inula genus, such as Inula viscosa.[1][2] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1][3] The anti-inflammatory effects of Inuviscolide are attributed to its ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB and STAT1 pathways.[4][5][6][7] Accurate and precise quantification of Inuviscolide is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Inuviscolide.

Instrumentation and Chromatographic Conditions

A robust and reliable HPLC method was developed for the quantification of **Inuviscolide**. The chromatographic separation was achieved using a C18 column with a gradient elution of water and acetonitrile.



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-15 min: 40-60% B; 15-20 min: 60-80% B; 20- 25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 μL
Detection Wavelength	210 nm
Run Time	30 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).



Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Precision (%RSD)	
Intra-day	< 2%
Inter-day	< 2%
Accuracy (% Recovery)	98.0 - 102.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL

Experimental Protocols

1. Standard Solution Preparation

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Inuviscolide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 μ g/mL to 100 μ g/mL by diluting the primary stock solution with the mobile phase (initial conditions).

2. Sample Preparation

- 2.1. Plant Material Extraction: 2.1.1. Weigh 1 g of dried and powdered Inula viscosa plant material. 2.1.2. Add 20 mL of methanol and sonicate for 30 minutes. 2.1.3. Centrifuge the mixture at 4000 rpm for 10 minutes. 2.1.4. Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
- 2.2. Formulation Sample Preparation: 2.2.1. Accurately weigh a portion of the formulation equivalent to 10 mg of **Inuviscolide**. 2.2.2. Dissolve the sample in 10 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. 2.2.3. Dilute the solution with the mobile phase to a final concentration within the linear range of the method. 2.2.4. Filter the final solution through a 0.45 µm syringe filter prior to injection.





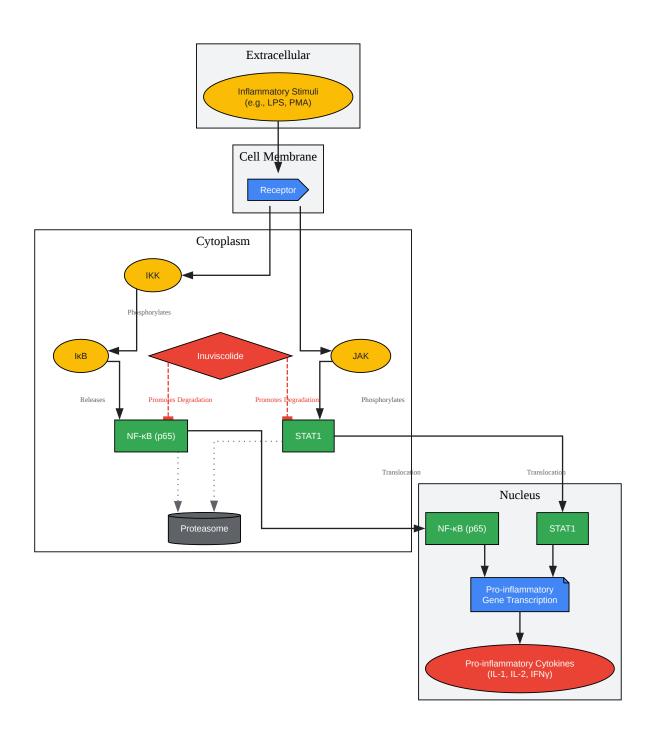


3. HPLC Analysis Protocol

3.1. Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes. 3.2. Inject a blank (mobile phase) to ensure a clean baseline. 3.3. Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve. 3.4. Inject the prepared sample solutions. 3.5. After each injection, run the gradient program as described in the chromatographic conditions. 3.6. Identify the **Inuviscolide** peak in the sample chromatograms by comparing the retention time with that of the standard. 3.7. Quantify the amount of **Inuviscolide** in the samples using the calibration curve generated from the standard solutions.

Visualizations

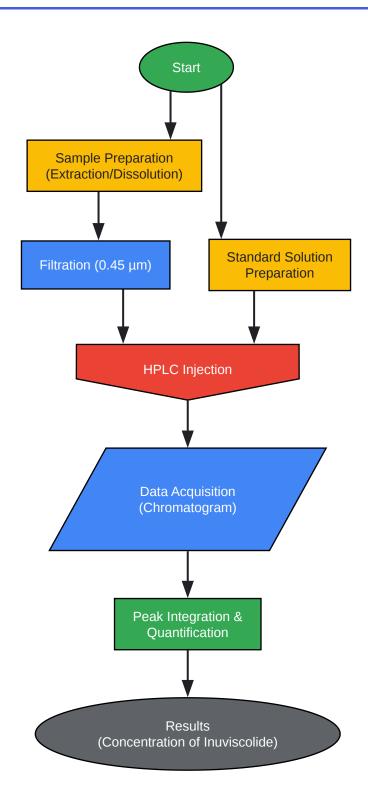




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Caption: Proposed anti-inflammatory signaling pathway of Inuviscolide.





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Caption: Experimental workflow for the quantitative analysis of **Inuviscolide** by HPLC.



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